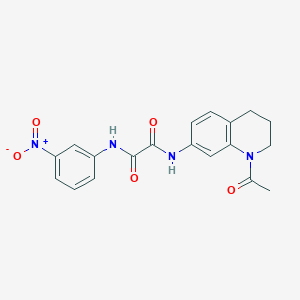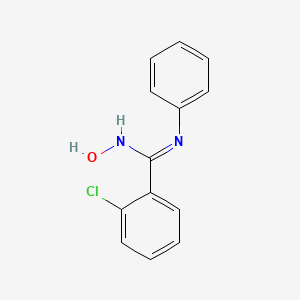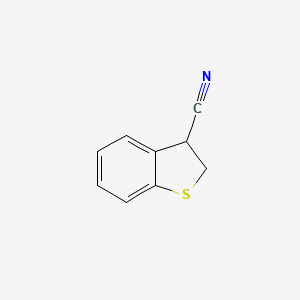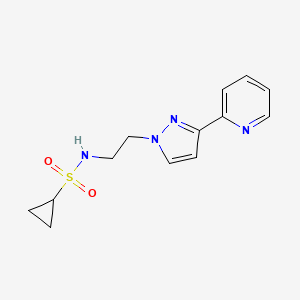
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Aplicaciones Científicas De Investigación
Antioxidant, Anti-inflammatory, and Antimicrobial Activities
Quinoline derivatives, such as azoimine quinoline derivatives, have demonstrated significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. These compounds, synthesized and evaluated for their biological activities, showed greater antioxidant potential than ascorbic acid at very low concentrations. Their antimicrobial screening revealed variable activity against investigated bacterial and fungal species. The anti-inflammatory activity of these compounds was found to be in the range of 55–80%. Furthermore, the binding interaction of these molecules with DNA and bovine serum albumin (BSA) was investigated, revealing strong binding to DNA via intercalation and interaction with BSA through a static quenching process (Douadi et al., 2020).
Catalytic Activity and Fluorescence
Zn(II) complexes with quinoline-supported amidate ligands have been synthesized and characterized, demonstrating significant catalytic activity in various transesterification reactions. These complexes also showed intense fluorescence bands, indicating potential applications in materials science for sensing or imaging purposes (Rehman et al., 2019).
Antitubercular and Antimicrobial Properties
Novel carboxamide derivatives of 2-quinolones have been synthesized and shown to exhibit promising antibacterial, antifungal, and antitubercular activities. This indicates the potential of quinoline derivatives in the development of new therapeutic agents for treating infectious diseases (Kumar et al., 2014).
Chemosensory Applications
A new chemosensor based on quinoline has been developed for detecting Zn2+ concentrations in living cells and aqueous solutions. This sensor demonstrated remarkable fluorescence enhancement in the presence of Zn2+, indicating its potential for monitoring metal ion concentrations in environmental and biological samples (Park et al., 2015).
Propiedades
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-12(24)22-9-3-4-13-7-8-15(11-17(13)22)21-19(26)18(25)20-14-5-2-6-16(10-14)23(27)28/h2,5-8,10-11H,3-4,9H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFXULMLZKEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-O-Tert-butyl 3-O-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate](/img/structure/B2769441.png)
![(Z)-3-[3-Bromo-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2769443.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769445.png)


![9-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2769449.png)
![8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B2769450.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2769456.png)


![1,6-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769462.png)

![(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2769464.png)